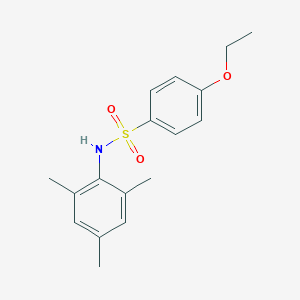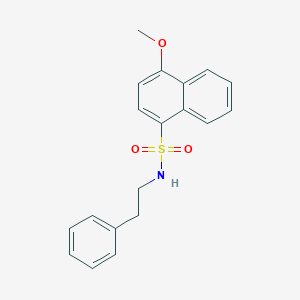
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
PET Imaging Agents
4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide derivatives have been investigated for their potential in positron emission tomography (PET) imaging. For example, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET agents for imaging human CCR8, a chemokine receptor involved in various physiological and pathological processes (Wang et al., 2008).
Molecular Structure Analysis
This compound has also been utilized in studies focusing on molecular structure. Intramolecular S⋯S and S⋯O close contacts in various naphthalene derivatives, including those similar to 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide, have been analyzed through X-ray diffraction. These studies provide insights into the molecular geometries and interactions of such compounds (Nagy et al., 2002).
Protein Binding Studies
The compound's analogs have been employed in fluorescent probe techniques to study protein binding. For instance, related sulfonamide compounds were used as fluorescent probes to investigate the binding of certain esters to bovine serum albumin, offering a method for determining the nature of protein-ligand interactions (Jun et al., 1971).
Drug Design and Synthesis
In the realm of drug synthesis, derivatives of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide have been synthesized and characterized using various spectroscopic techniques. These studies contribute to the understanding of molecular properties like stability, charge distribution, and energy levels, which are crucial in drug design and development (Sarojini et al., 2012).
Alzheimer’s Disease Research
A specific derivative of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide was synthesized for PET imaging of β-amyloid plaques and apoptosis in Alzheimer’s disease. This highlights its potential application in neurodegenerative disease research and diagnostics (Wen et al., 2018).
Mécanisme D'action
Target of Action
Sulfonamides, a group to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes.
Mode of Action
Sulfonamides generally inhibit the activity of their targets, leading to a disruption in the normal functioning of the cell .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth and proliferation .
Pharmacokinetics
The metabolism of similar compounds can generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
The inhibition of target enzymes by sulfonamides can disrupt normal cellular processes, leading to the death of the cell .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUUSTNABZPUJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

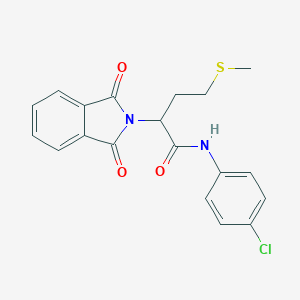
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-4-(methylthio)-N-(p-tolyl)butanamide](/img/structure/B411081.png)
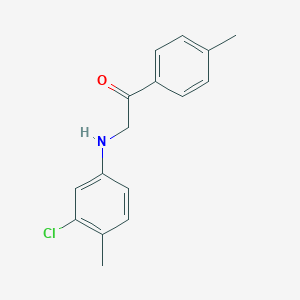
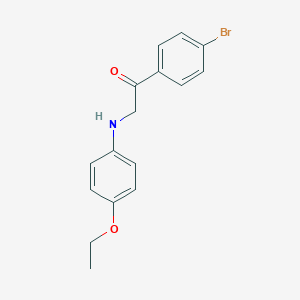
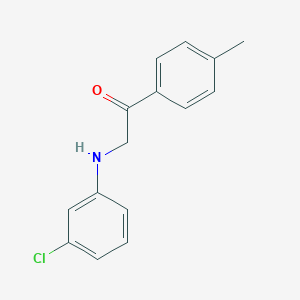
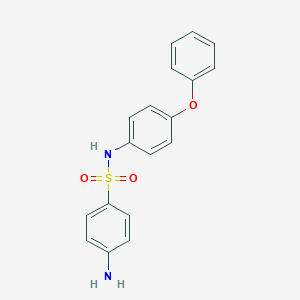

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B411094.png)
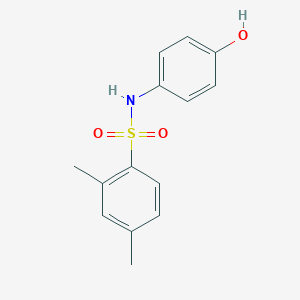
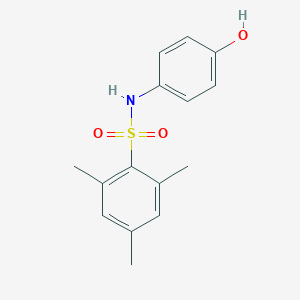
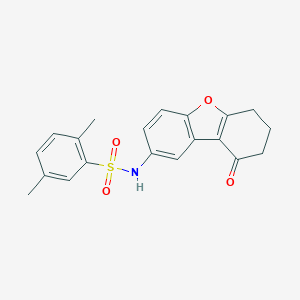
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)
